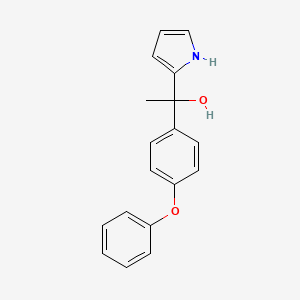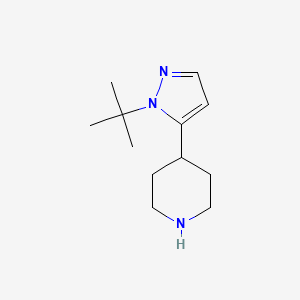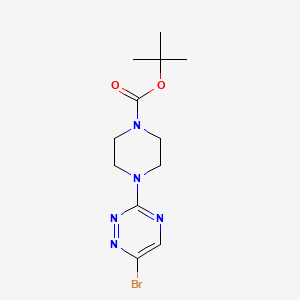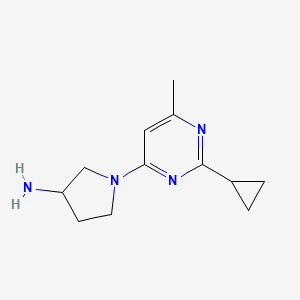
1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine is a compound that belongs to the class of heterocyclic amines. This compound features a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a thiophene ring at the 4-position. The presence of both nitrogen and sulfur heteroatoms in its structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-methylpyrrolidine with thiophene-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions: 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene ring or the amine group, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives or amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine has found applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
- 1-Methyl-4-(thiophen-2-yl)pyrrolidin-2-one
- 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-ol
- 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-carboxylic acid
Comparison: 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine is unique due to the presence of both a thiophene ring and a pyrrolidine ring with an amine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, highlighting its uniqueness .
特性
分子式 |
C9H14N2S |
|---|---|
分子量 |
182.29 g/mol |
IUPAC名 |
1-methyl-4-thiophen-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N2S/c1-11-5-7(8(10)6-11)9-3-2-4-12-9/h2-4,7-8H,5-6,10H2,1H3 |
InChIキー |
JSGCZXVHBCJWCB-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C(C1)N)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11790082.png)


![2-Aminobenzo[d]thiazole-5-carboxamide](/img/structure/B11790097.png)

![Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B11790105.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11790109.png)




![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)

